N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-fluoro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O/c19-15-8-4-3-7-14(15)17(26)25(13-5-1-2-6-13)12-11-24-10-9-16(23-24)18(20,21)22/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFBAFHXQPQSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Begin with a benzoyl chloride precursor, which undergoes nucleophilic substitution with cyclopentylamine.
Fluorination: : Introduce the fluoro substituent via electrophilic fluorination reactions.
Coupling Reaction: : Attach the pyrazolyl moiety using a cross-coupling reaction, possibly through Suzuki or Stille coupling methods.
Trifluoromethylation: : Incorporate the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent.
Industrial Production Methods
For large-scale production, a continuous flow process can be optimized to enhance yield and purity. Employing automated synthesis techniques and in-line purification steps ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Suitable reductive conditions include catalytic hydrogenation.
Substitution: : The fluoro and trifluoromethyl groups can participate in various nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: : mCPBA, potassium permanganate.
Reduction: : Hydrogen gas, palladium on carbon (Pd/C).
Substitution: : Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation may lead to ketone or epoxide formation, while reduction primarily yields fully hydrogenated derivatives. Substitution reactions can introduce new functional groups, enhancing the compound's versatility.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising pharmacological properties that make it a candidate for drug development. Research indicates that compounds containing pyrazole and triazole moieties often display a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have shown antibacterial effects against Escherichia coli and Pseudomonas aeruginosa .
- Anti-inflammatory Properties : The incorporation of specific functional groups in compounds like N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide can enhance their anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its efficacy and safety profiles. The presence of trifluoromethyl and fluoro groups can significantly affect the compound's lipophilicity and binding affinity to biological targets. Studies have shown that modifications in these groups can lead to enhanced potency against specific biological targets .
Potential Applications in Cancer Therapy
Recent investigations into heterocyclic compounds suggest that derivatives similar to this compound may possess anticancer properties. The pyrazole ring has been linked to various mechanisms of action against cancer cells, including apoptosis induction and cell cycle arrest . This opens avenues for further research into its use as an anticancer agent.
Pesticidal Applications
The unique chemical structure also positions this compound as a potential candidate in agricultural chemistry. Compounds with trifluoromethyl groups are known to exhibit herbicidal and insecticidal properties. Research into similar compounds has demonstrated efficacy in controlling pests and weeds, suggesting that this compound could be explored for such applications .
Table 1: Summary of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzyme active sites, influencing their catalytic activities. In biological systems, it can modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Comparison and Uniqueness
Compared to similar compounds like N-cyclopentyl-2-fluorobenzamide or 2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide, N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide offers a distinctive balance of steric hindrance and electronic effects due to the presence of both cyclopentyl and trifluoromethyl groups.
List of Similar Compounds
N-cyclopentyl-2-fluorobenzamide
2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-fluorobenzamide
Biological Activity
N-cyclopentyl-2-fluoro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The incorporation of trifluoromethyl and other functional groups enhances its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 354.35 g/mol. The presence of a trifluoromethyl group significantly affects its lipophilicity and biological interactions.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of specific enzymes or receptors. For instance, the trifluoromethyl group is known to enhance binding affinity and selectivity towards targets such as phosphodiesterases (PDEs) and cyclooxygenases (COX). This compound may influence signaling pathways relevant to inflammation and cancer progression.
Antiparasitic Activity
A study on related trifluoromethyl compounds demonstrated significant antiparasitic activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. These compounds exhibited nanomolar activities, suggesting that this compound could also possess similar properties due to structural similarities .
Inhibition Studies
In vitro studies have shown that derivatives containing the trifluoromethyl group can inhibit key enzymes involved in inflammatory responses. For example, compounds with similar structures have been reported to interfere with TNF-α production and other pro-inflammatory cytokines . This suggests a potential role for this compound in managing inflammatory diseases.
Case Study 1: Anticancer Potential
In a recent study evaluating the anticancer potential of various benzamide derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. This positions the compound as a promising candidate for further development in oncology .
Case Study 2: Neuroprotective Effects
Another area of investigation focused on the neuroprotective effects of similar compounds in models of cerebral ischemia. Compounds with structural features akin to this compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates post-injury .
Data Summary
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions:
- Core formation : Coupling reactions (e.g., using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate) to construct the benzamide backbone .
- Substituent introduction : Sequential introduction of the cyclopentyl and pyrazole-ethyl groups via nucleophilic substitution or amidation .
- Optimization : Solvent choice (e.g., acetonitrile or DMF), temperature control (0–25°C), and catalysts (e.g., HATU/DIPEA) to enhance yields (75–85%) .
- Purification : Chromatography (flash column or HPLC) and spectroscopic validation (NMR, LC-MS) ensure purity .
Q. What spectroscopic methods confirm the structure and purity of this compound?
- 1H/13C/19F NMR : Identifies substituents (e.g., fluorine, trifluoromethyl, pyrazole) and confirms regiochemistry .
- LC-MS : Validates molecular weight and purity (>95%) .
- X-ray crystallography : Resolves stereochemistry and crystal packing (applied to analogous benzamide derivatives) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Enzyme inhibition : Kinase or protease assays to measure IC50 values .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines .
- Cellular uptake : Fluorescence-based tracking using labeled derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated benzamide derivatives?
- Assay standardization : Compare variables like cell lines, compound concentrations, and incubation times .
- Substituent analysis : Trifluoromethyl groups enhance lipophilicity and target binding, but electron-withdrawing effects may reduce solubility .
- Meta-analysis : Statistically evaluate datasets to identify confounding factors (e.g., solvent interactions) .
Q. How to optimize reaction yields for introducing the pyrazole-ethyl group?
- Coupling conditions : Use HATU/DIPEA in DMF at 0°C to minimize side reactions .
- Stoichiometry : Maintain a 1.2:1 molar ratio of amine to acyl chloride .
- Monitoring : Track progress via TLC or inline IR spectroscopy .
Q. What computational methods predict the binding mode to biological targets?
- Molecular docking : Tools like AutoDock Vina or Glide simulate interactions with protein active sites .
- Molecular dynamics (MD) : Assess binding stability over time (e.g., 100 ns simulations) .
- QM/MM calculations : Evaluate electronic interactions at the target-ligand interface .
Q. How to address discrepancies in solubility data across studies?
- Solvent systems : Compare DMSO (common stock solvent) vs. aqueous buffers (PBS) using shake-flask methods .
- logP analysis : Trifluoromethyl and fluoro groups increase hydrophobicity, requiring co-solvents (e.g., cyclodextrins) .
- Standardized protocols : Follow USP guidelines for solubility measurements .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
